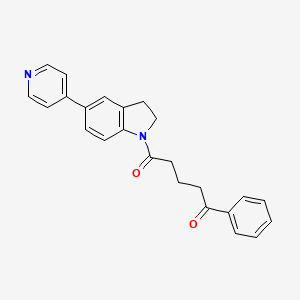
1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione” is a complex organic compound that contains several interesting substructures, including an indole ring and a pyridine ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Pyridine is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole and pyridine rings are aromatic and planar, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and pyridine rings. Indole rings are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Pyridine rings can participate in various reactions due to the lone pair of electrons on the nitrogen .Scientific Research Applications
Supramolecular Magnetism
- The compound 3-phenyl-1,5-bis(pyridin-2-yl)pentane-1,5-dione dioxime, similar in structure to the query compound, is used in creating a supramolecular aggregate of four exchange-biased single-molecule magnets. This finding suggests potential applications in quantum computing and nanoscale magnetism (Nguyen et al., 2011).
Tautomeric Stability in Chemical Compounds
- Studies using Density Functional Theory (DFT) reveal that certain tautomeric forms of pyridin-2-yl and quinolin-2-yl pentane-2,4-diones are unstable, while others are more stable. This research aids in understanding the chemical behavior of such compounds, which can be critical in designing pharmaceuticals and other chemical products (Dobosz et al., 2010).
Synthesis of Pyridines
- 1,5-Diaryl-3-(pyridin-4′-yl)pentane-1,5-diones, closely related to the query compound, are utilized in synthesizing 2,6-diaryl-4-(pyridin-4′-yl)pyridines. This process is significant for developing new pyridine-based compounds that have applications in various fields, including pharmaceuticals (Vasilyeva & Vorobyeva, 2021).
Oxovanadium(IV)-Amide Binding
- Compounds including pentane-2,4-dionato derivatives are used in synthesizing oxovanadium(IV) complexes. These complexes have potential applications in fields like catalysis and material science (Hanson et al., 1992).
Carbon Steel Corrosion Inhibition
- 1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD), are used as inhibitors for carbon steel corrosion in acidic media. This research has practical applications in industries dealing with metal preservation and protection (Zarrouk et al., 2015).
Synthesis of Heterocycles
- Research on unsaturated 1,5-diketones and their halogen-substituted derivatives, which include compounds related to the query, reveals their use in synthesizing complex heterocycles. This is crucial for developing new medicinal compounds and materials (Kharchenko & Pchelintseva, 1996).
properties
IUPAC Name |
1-phenyl-5-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)pentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(19-5-2-1-3-6-19)7-4-8-24(28)26-16-13-21-17-20(9-10-22(21)26)18-11-14-25-15-12-18/h1-3,5-6,9-12,14-15,17H,4,7-8,13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTILOLLSYCKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2896028.png)
![2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2896031.png)
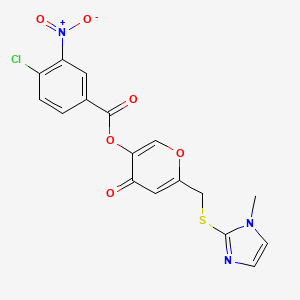
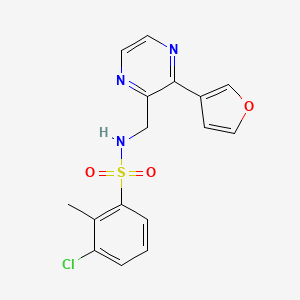
![3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2896034.png)
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2896036.png)

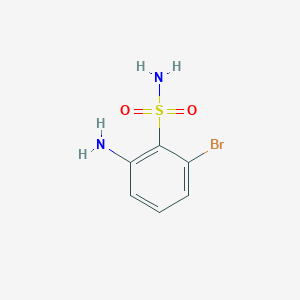
![(2E,NZ)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2896039.png)
![7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896042.png)
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B2896043.png)
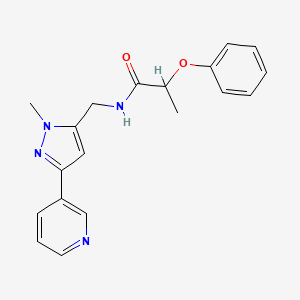

![3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2896050.png)